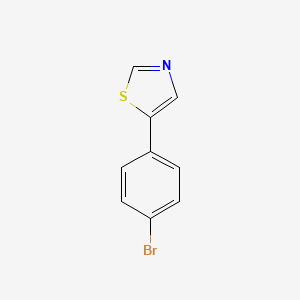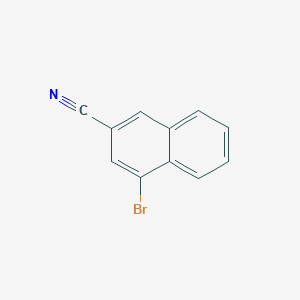
5-(4-Bromophenyl)-1,3-thiazole
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound) and what functional groups it contains.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reaction, and the conditions under which the reaction takes place.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include reactions it undergoes under certain conditions, or reactions it undergoes in the body if it’s a drug.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
5-(4-Bromophenyl)-1,3-thiazole and its derivatives have been extensively explored in the field of medicinal chemistry for their potent biological activities. These compounds have been synthesized and characterized to evaluate their potential as pharmacological agents. For instance, a study demonstrated the synthesis of a structurally novel series of selective serotonin-3 receptor antagonists, showcasing the utility of such compounds in neuropharmacology (Rosen et al., 1990). Similarly, palladium-catalyzed direct arylation of thiazoles with aryl bromides has been reported, highlighting the chemical versatility of thiazole derivatives in organic synthesis (Yokooji et al., 2003).
Antitumor Activity
The antitumor properties of benzothiazole derivatives have been extensively studied, with compounds showing potent inhibitory activity against various cancer cell lines. A notable study synthesized a series of 2-(4-aminophenyl)benzothiazoles, demonstrating significant in vitro activity against breast cancer cell lines, underscoring the therapeutic potential of these compounds (Shi et al., 1996).
Antimicrobial and Anticancer Agents
Research has also focused on the development of thiazole derivatives as antimicrobial and anticancer agents. A study on the synthesis, characterization, antimicrobial activity, and genotoxicity assessment of certain heterocyclic compounds containing thiazole rings reported their high activity against Gram-positive and Gram-negative bacteria, along with low genotoxicity, suggesting their potential as antibiotics (Al-Smadi et al., 2019). Another investigation presented the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents, indicating the wide-ranging applicability of these compounds in cancer treatment (Gomha et al., 2017).
Corrosion Inhibition
Furthermore, the applications of thiazole derivatives extend into materials science, particularly in corrosion inhibition. A study detailed the use of a 1,3,4-thiadiazole derivative as a novel corrosion inhibitor for mild steel in acidic environments, demonstrating the compound's high inhibition efficiency and providing insights into its mechanism of action (Attou et al., 2020).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity information, handling and storage precautions, and disposal information.
Future Directions
This would involve a discussion of potential future research directions. For example, if the compound is a drug, this could include potential new therapeutic applications.
Please note that the availability and depth of this information can vary greatly depending on how well-studied the compound is. For a compound that isn’t well-studied, some or all of this information may not be available. If you have a specific compound in mind that you know is well-studied, I would be happy to try to provide this information for that compound.
properties
IUPAC Name |
5-(4-bromophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEKYEQDCVTMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693881 | |
| Record name | 5-(4-Bromophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-1,3-thiazole | |
CAS RN |
859471-62-8 | |
| Record name | 5-(4-Bromophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-bromophenyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523411.png)
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol](/img/structure/B1523417.png)


![1-[(3-Bromophenyl)methyl]piperidine-2,6-dione](/img/structure/B1523425.png)


